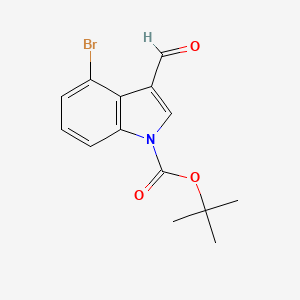

1-Boc-4-Bromo-3-formylindole

Vue d'ensemble

Description

1-Boc-4-Bromo-3-formylindole, also known as tert-butyl 4-bromo-3-formyl-1H-indole-1-carboxylate, is a compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.

Méthodes De Préparation

The synthesis of 1-Boc-4-Bromo-3-formylindole typically involves several steps:

Starting Material: The synthesis often begins with commercially available indole derivatives.

Bromination: The indole derivative undergoes bromination using reagents such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

Formylation: The formyl group is introduced using formylation reagents like Vilsmeier-Haack reagent.

Protection: The Boc (tert-butoxycarbonyl) group is introduced to protect the nitrogen atom in the indole ring. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

1-Boc-4-Bromo-3-formylindole undergoes various chemical reactions:

Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF).

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Boc-4-Bromo-3-formylindole has the molecular formula and a molecular weight of 324.17 g/mol. The compound features a bromine atom at the 4-position and a formyl group at the 3-position of the indole ring, along with a tert-butoxycarbonyl (Boc) protecting group. This configuration allows for selective reactions that are pivotal in synthetic organic chemistry.

Medicinal Chemistry Applications

- Synthesis of Bioactive Compounds : The compound serves as an important intermediate in the synthesis of various bioactive indole derivatives. Indoles are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, derivatives synthesized from this compound have shown promise as kinase inhibitors, which are crucial in cancer therapy .

- Drug Development : The structural modifications of this compound can lead to compounds with improved drug-like properties. Studies have demonstrated that subtle changes to the indole structure can significantly affect biological activity and permeability across biological membranes, including the blood-brain barrier (BBB) . This makes it an attractive candidate for developing central nervous system (CNS) drugs.

- Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in various diseases. Its derivatives have been synthesized to evaluate their efficacy against specific enzyme targets, providing insights into their potential therapeutic uses .

Material Science Applications

- Organic Electronics : The unique electronic properties of indole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has been explored to enhance charge transport properties .

- Fluorescent Dyes : The compound's ability to emit fluorescence upon excitation has led to its application in developing fluorescent probes for biological imaging. These probes can be used in cellular studies to track biological processes in real-time .

Mécanisme D'action

The mechanism of action of 1-Boc-4-Bromo-3-formylindole depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, while the bromine atom can enhance the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

1-Boc-4-Bromo-3-formylindole can be compared with other indole derivatives such as:

4-Bromoindole: Lacks the formyl and Boc groups, making it less versatile in synthesis.

1-Boc-3-formylindole: Lacks the bromine atom, which reduces its reactivity in substitution reactions.

4-Bromo-3-formylindole: Lacks the Boc group, making it less stable and more reactive.

The presence of both the Boc and formyl groups in this compound makes it a unique and valuable compound for various synthetic applications.

Activité Biologique

1-Boc-4-Bromo-3-formylindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

This compound has the molecular formula and features a bicyclic indole structure. The presence of the Boc (tert-butyloxycarbonyl) protecting group at the nitrogen atom enhances its stability and reactivity. The bromo and formyl substituents at positions 4 and 3, respectively, are crucial for its biological activity as they facilitate various chemical reactions and interactions with biological targets .

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : It has been suggested that this compound may inhibit CYP2A6, an enzyme involved in nicotine metabolism. This inhibition could potentially reduce nicotine metabolism, which may have implications for smoking cessation therapies .

- Antimicrobial Activity : Indole derivatives, including this compound, have shown significant antimicrobial properties. They can disrupt bacterial cell walls or interfere with metabolic pathways in pathogens .

Anticancer Properties

This compound exhibits potential anticancer effects. Research indicates that indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, compounds derived from indoles have been reported to inhibit the growth of various cancer cell lines .

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against strains such as Mycobacterium tuberculosis. The compound's effectiveness was evaluated using the percentage of inhibition at a concentration of 50 µM:

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Indole derivatives are known to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

- A study demonstrated that derivatives of indoles could significantly inhibit tumor growth in vivo models, showcasing their potential as anticancer agents .

- Another investigation focused on the synthesis of various indole derivatives, including this compound, which showed promising results in inhibiting Mycobacterium tuberculosis growth .

Propriétés

IUPAC Name |

tert-butyl 4-bromo-3-formylindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXQJQRVBNAQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654307 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303041-88-5 | |

| Record name | tert-Butyl 4-bromo-3-formyl-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.